(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
Scientific Research Applications
Multicomponent Reactions and Cycloaddition
Research has highlighted its role in silver-catalyzed multicomponent reactions, particularly in the synthesis of polysubstituted proline derivatives through 1,3-dipolar cycloadditions involving azomethine ylides. This methodology allows for the efficient construction of complex molecules at room temperature, showcasing the compound's utility in generating structurally diverse products (Mancebo‐Aracil et al., 2015).
Synthesis of Heterocyclic Compounds
Another study focused on the convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds are synthesized through reactions with various cyanoacrylate derivatives, demonstrating the compound's role in the formation of new heterocyclic structures, which could have implications for material science and pharmaceutical chemistry (Mohamed, 2021).
Metal-Organic Frameworks (MOFs)
The compound is also instrumental in the development of carboxylate-assisted ethylamide metal–organic frameworks. These MOFs exhibit interesting thermostability and luminescence properties, indicating potential applications in sensing, catalysis, and material science (Sun et al., 2012).
Mechanism of Action
Target of Action
It has been found to increase monoclonal antibody production in chinese hamster ovary cells . This suggests that the compound may interact with cellular mechanisms involved in protein synthesis and modification.
Mode of Action
The compound appears to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may interact with metabolic pathways to enhance energy production and utilization, thereby promoting protein synthesis.
Biochemical Pathways
Its observed effects on glucose uptake and atp levels suggest that it may influence pathways related to cellular metabolism and energy production .
Result of Action
The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cells . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .
properties
IUPAC Name |
ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-4-27-18(26)16-11(2)21(3)19(28-16)20-17(25)12-5-7-13(8-6-12)22-14(23)9-10-15(22)24/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTOQRCCMPXUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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